![molecular formula C22H20N4O4S2 B2868989 N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 900009-02-1](/img/structure/B2868989.png)
N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.55. The purity is usually 95%.
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Scientific Research Applications
Agrochemical Research
Benzothiazole derivatives have been extensively studied for their application in the discovery of new agrochemicals . They exhibit a broad spectrum of agricultural biological activities, including antibacterial, antiviral, and herbicidal activities. The compound’s structure, featuring a benzothiazole moiety, may contribute to the development of novel herbicides and insecticides, potentially offering solutions for pest resistance management and efficient chemical pesticides for rapid pest control.
Antibacterial Agents
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives . They have been found to inhibit various bacterial enzymes and proteins, such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This compound could be synthesized and tested for its efficacy against drug-resistant bacterial strains, contributing to the development of new antibiotics.
Pharmacological Activities of Pyridazin Derivatives
Pyridazin derivatives, including those with a trimethoxyphenyl group, have shown a wide range of pharmacological activities . These activities encompass antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, and anticancer effects. The pyridazin moiety in the compound could be leveraged to explore these pharmacological properties further.
Cancer Research
The trimethoxyphenyl (TMP) group is a versatile pharmacophore that has been associated with anti-cancer effects . Compounds containing the TMP group have been effective in inhibiting various cancer-related proteins and enzymes. This compound’s TMP moiety could be pivotal in studying its potential as an anti-cancer agent, particularly in targeting tubulin, heat shock protein 90 (Hsp90), and other significant cancer-related targets.
Anticonvulsant and Sedative Agents
(E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives have been designed and evaluated for their anticonvulsant and sedative activities . Given the structural similarity, the compound could be investigated for its potential use in neurological disorders, particularly epilepsy and related conditions.
Anti-Microbial and Antioxidant Activities
Thiophene derivatives, which share structural similarities with benzothiazole derivatives, have been studied for their anti-microbial and antioxidant activities . The compound could be synthesized and evaluated for its efficacy in these areas, potentially leading to the development of new antimicrobial and antioxidant agents.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-28-16-10-13(11-17(29-2)21(16)30-3)14-8-9-20(26-25-14)31-12-19(27)24-22-23-15-6-4-5-7-18(15)32-22/h4-11H,12H2,1-3H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHIXBJFYBSEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide |
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